Gamma-Cyclodextrin is synthesized from starch through enzymatic hydrolysis. The process typically involves the following steps:
Recent studies have optimized this process by combining moderate heat treatments with enzymatic reactions to enhance yield and reduce viscosity, achieving up to 26.34% gamma-cyclodextrin production from cassava starch .
Gamma-Cyclodextrin has a unique molecular structure characterized by a hydrophobic cavity formed by its glucose units. The cavity size allows it to encapsulate various guest molecules effectively. Key structural features include:
Gamma-Cyclodextrin participates in various chemical reactions primarily involving host-guest interactions. Key reactions include:
The mechanism of action for gamma-cyclodextrin primarily revolves around its ability to encapsulate guest molecules within its hydrophobic cavity. This process involves:
Gamma-Cyclodextrin exhibits several notable physical and chemical properties:
Key data include:
Gamma-Cyclodextrin has a wide range of scientific applications due to its unique properties:
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